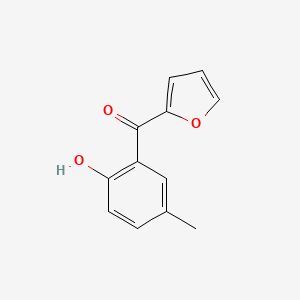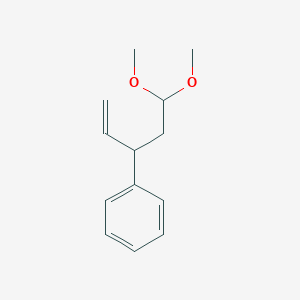![molecular formula C14H9Cl4NO4 B14645438 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene CAS No. 55751-92-3](/img/structure/B14645438.png)
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene: is an organochlorine compound characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form trichlorobenzene. This is followed by the introduction of the nitro group and the chloroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-aminophenoxy]benzene.
科学的研究の応用
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene is unique due to the presence of both a nitro group and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific functional groups are required.
特性
CAS番号 |
55751-92-3 |
|---|---|
分子式 |
C14H9Cl4NO4 |
分子量 |
397.0 g/mol |
IUPAC名 |
1,3,5-trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl4NO4/c15-3-4-22-13-7-9(1-2-12(13)19(20)21)23-14-10(17)5-8(16)6-11(14)18/h1-2,5-7H,3-4H2 |
InChIキー |
UGIIODMUGZEZDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)



![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)







